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Compound of Interest

Compound Name:
3-Ethoxycarbonylphenylboronic

acid

Cat. No.: B1587781 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-
ethoxycarbonylphenylboronic acid, tailored for researchers, scientists, and professionals in

drug development. While experimental data for this specific compound is not readily available

in the cited literature, this guide presents data for the closely related isomer, 4-

ethoxycarbonylphenylboronic acid, alongside predicted values for the target molecule. Detailed

experimental protocols for acquiring such data are also included, along with a key synthetic

application.

Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR) and infrared (IR)

spectroscopic data for 3-ethoxycarbonylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules. The following tables summarize the predicted ¹H and ¹³C NMR data for 3-
ethoxycarbonylphenylboronic acid, based on the analysis of its functional groups and

comparison with its para-isomer, 4-ethoxycarbonylphenylboronic acid.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Ethoxycarbonylphenylboronic Acid
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.4 s 1H Ar-H

~8.2 d 1H Ar-H

~8.0 d 1H Ar-H

~7.5 t 1H Ar-H

4.41 q 2H -OCH₂CH₃

1.40 t 3H -OCH₂CH₃

~8.0 (broad s) 2H B(OH)₂

Note: Predicted values are based on established substituent effects on aromatic systems and

data from similar compounds. The broad singlet for the B(OH)₂ protons is characteristic and its

chemical shift can vary depending on concentration and solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Ethoxycarbonylphenylboronic Acid

Chemical Shift (δ, ppm) Assignment

~166 C=O

~135 Ar-C

~134 Ar-C

~131 Ar-C (ipso to B)

~130 Ar-C

~129 Ar-C

~128 Ar-C

61.3 -OCH₂CH₃

14.3 -OCH₂CH₃
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Note: Predicted values are based on established substituent effects on aromatic systems and

data from similar compounds.

For comparative purposes, the experimental NMR data for 4-ethoxycarbonylphenylboronic acid

is provided below.[1]

Table 3: Experimental ¹H NMR Spectroscopic Data for 4-Ethoxycarbonylphenylboronic Acid

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

8.27 s 2H B(OH)₂

7.90 s 4H Ar-H

4.30 q 7 2H -OCH₂CH₃

1.31 t 7 3H -OCH₂CH₃

Solvent: DMSO-

d₆, Frequency:

200 MHz[1]

Table 4: Experimental ¹³C NMR Spectroscopic Data for 4-Ethoxycarbonylphenylboronic Acid
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Chemical Shift (δ, ppm) Assignment

165.9 C=O

139.8 Ar-C

134.2 Ar-C

131.0 Ar-C

127.9 Ar-C

60.7 -OCH₂CH₃

14.2 -OCH₂CH₃

Solvent: DMSO-d₆, Frequency: 75 MHz[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following

table lists the expected characteristic absorption bands for 3-ethoxycarbonylphenylboronic
acid.

Table 5: Predicted FT-IR Spectroscopic Data for 3-Ethoxycarbonylphenylboronic Acid

Wavenumber (cm⁻¹) Intensity Assignment

3500-3200 Strong, Broad O-H stretch (B-OH)

~3050 Medium C-H stretch (Aromatic)

2980-2850 Medium C-H stretch (Aliphatic)

~1720 Strong C=O stretch (Ester)

~1600, ~1470 Medium-Weak C=C stretch (Aromatic)

~1350 Strong B-O stretch

~1280 Strong C-O stretch (Ester)

~750 Strong
C-H bend (meta-disubstituted

aromatic)
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Note: These are general ranges for the indicated functional groups. The exact positions and

intensities can vary.

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of NMR and FT-IR

spectroscopic data for a solid organic compound such as 3-ethoxycarbonylphenylboronic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Materials:

3-Ethoxycarbonylphenylboronic acid (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

NMR tube (5 mm diameter)

Pipette and vial

Procedure:

Weigh the appropriate amount of 3-ethoxycarbonylphenylboronic acid and place it in a

clean, dry vial.

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

Agitate the vial to dissolve the sample completely. Gentle warming may be applied if

necessary, but care should be taken to avoid decomposition.

Once dissolved, transfer the solution to an NMR tube using a pipette.

Cap the NMR tube and carefully wipe the outside to remove any contaminants.

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is

set.
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Place the sample in the NMR spectrometer.

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating

procedures. This typically involves tuning and matching the probe, locking onto the

deuterium signal of the solvent, and shimming the magnetic field to achieve homogeneity.

Process the acquired data by applying Fourier transformation, phase correction, and

baseline correction.

Integrate the peaks in the ¹H spectrum and reference both spectra to the residual solvent

peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain an infrared spectrum to identify the functional groups present.

Method: Attenuated Total Reflectance (ATR)

Materials:

3-Ethoxycarbonylphenylboronic acid (a small amount of solid)

FT-IR spectrometer with an ATR accessory (e.g., with a diamond crystal)

Spatula

Procedure:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Record a background spectrum of the empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Place a small amount of the solid 3-ethoxycarbonylphenylboronic acid onto the center of

the ATR crystal using a clean spatula.
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Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good

contact with the crystal.

Acquire the FT-IR spectrum. The instrument will typically co-add multiple scans to improve

the signal-to-noise ratio.

After data collection, raise the press arm and carefully clean the sample from the crystal

using a soft brush or cloth and an appropriate solvent.

Application in Suzuki-Miyaura Coupling
3-Ethoxycarbonylphenylboronic acid is a valuable reagent in organic synthesis, particularly

in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

This reaction is widely used in the pharmaceutical industry to construct complex molecular

architectures.

Suzuki-Miyaura Coupling Workflow
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

To cite this document: BenchChem. [Spectroscopic and Application Data for 3-
Ethoxycarbonylphenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1587781#spectroscopic-data-nmr-ir-for-
3-ethoxycarbonylphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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